Dihydro Mupirocin

説明

Dihydro Mupirocin is a derivative of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Mupirocin is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes . This compound retains the antibacterial properties of its parent compound but has been modified to enhance its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Mupirocin involves the hydrogenation of Mupirocin. The process typically includes the following steps:

Hydrogenation: Mupirocin is dissolved in an appropriate solvent, such as ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon, is added to the solution.

Reaction Conditions: The reaction mixture is subjected to hydrogen gas under controlled pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Fermentation: Pseudomonas fluorescens is cultured in a bioreactor to produce Mupirocin.

Extraction and Purification: Mupirocin is extracted from the fermentation broth and purified.

Hydrogenation: The purified Mupirocin undergoes hydrogenation to yield this compound.

Final Purification: The product is further purified to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: Dihydro Mupirocin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon are used for hydrogenation.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Wound Healing Applications

Mechanisms of Action

Dihydro mupirocin has been shown to promote wound healing through mechanisms beyond its antibacterial properties. Research indicates that it stimulates keratinocyte proliferation and enhances the production of growth factors such as hepatocyte growth factor (HGF) and platelet-derived growth factor (PDGF) in human keratinocytes (HaCat cells). In vitro studies demonstrated that concentrations of 0.1 mM and 0.2 mM significantly increased wound closure rates compared to controls, suggesting a dual role in both infection control and tissue regeneration .

Case Studies

A case series highlighted the effectiveness of mupirocin ointment in treating chronic non-healing wounds. Patients exhibited improved healing rates when treated with mupirocin, supporting its role as a therapeutic agent in complex wound management . Additionally, studies involving copper nanoparticles combined with mupirocin showed enhanced antibacterial activity against Staphylococcus aureus and improved wound healing outcomes in animal models .

Antimicrobial Efficacy

Broad-Spectrum Activity

this compound retains the broad-spectrum antibacterial properties of its parent compound, primarily targeting gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and is widely used for treating skin infections such as impetigo caused by S. aureus and Streptococcus pyogenes.

Comparative Studies

In comparative studies, mupirocin cream has been shown to be more effective than ointment formulations in reducing bacterial counts in infected wounds. For instance, one study reported that mupirocin cream eradicated S. aureus from 40% of treated wounds compared to lower efficacy with ointments . The cream formulation also demonstrated superior efficacy compared to other topical antibiotics like erythromycin and cephalexin against specific strains .

Off-Label Uses

Emerging Applications

Beyond its FDA-approved indications for topical skin infections, this compound is being investigated for off-label uses. These include:

- Otorrhea Management : Mupirocin has been effectively used to treat drainage associated with tympanostomy tubes by providing coverage against middle ear flora.

- Chronic Rhinosinusitis : Its application in sinonasal irrigations has shown promise in reducing intranasal Staphylococcus levels, potentially mitigating biofilm-related sinusitis symptoms .

- Peritoneal Dialysis Prophylaxis : Mupirocin's use as prophylaxis at catheter sites has been associated with reduced infection rates .

Research Findings and Insights

The ongoing research into this compound continues to reveal its potential beyond traditional applications. Studies have explored its combination with other agents to enhance antimicrobial activity, such as combining it with monoterpenes like thymol and menthol to improve biofilm elimination efficacy . Furthermore, the unique mechanism of action—specifically inhibiting bacterial protein synthesis via isoleucyl-tRNA synthetase—provides a therapeutic advantage by minimizing cross-resistance with other antibiotics .

作用機序

Dihydro Mupirocin exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria. By binding to the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to the inhibition of protein synthesis and ultimately bacterial death .

類似化合物との比較

Mupirocin: The parent compound, used for similar applications but less stable.

Retapamulin: Another topical antibiotic with a different mechanism of action.

Fusidic Acid: A topical antibiotic used for skin infections but with a different chemical structure

Uniqueness: Dihydro Mupirocin is unique due to its enhanced stability and efficacy compared to Mupirocin. Its ability to inhibit bacterial isoleucyl-tRNA synthetase without cross-resistance with other antibiotics makes it a valuable compound in the fight against antibiotic-resistant bacteria .

生物活性

Dihydro mupirocin, a derivative of mupirocin, is an antibiotic known for its efficacy against various bacterial strains, particularly those that are gram-positive. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

Overview of Mupirocin and Its Derivatives

Mupirocin (pseudomonic acid A) is produced by the bacterium Pseudomonas fluorescens and exhibits potent antibacterial activity primarily against aerobic gram-positive cocci such as Staphylococcus aureus and Streptococcus pyogenes . this compound retains similar properties but may differ in pharmacokinetic profiles and efficacy.

Mupirocin functions by inhibiting bacterial protein synthesis through the specific and reversible binding to isoleucyl-tRNA synthetase. This inhibition disrupts the incorporation of isoleucine into proteins, leading to bacterial growth suppression .

- Bacteriostatic vs. Bactericidal : At lower concentrations, mupirocin acts as a bacteriostatic agent, whereas it exhibits bactericidal effects at higher concentrations or with prolonged exposure .

Pharmacokinetics

- Absorption : Systemic absorption following topical application is minimal due to rapid metabolism in the liver .

- Protein Binding : Mupirocin demonstrates high protein binding (>95%), which influences its bioavailability and efficacy .

- Metabolism : It is rapidly converted to monic acid, an inactive metabolite .

- Half-Life : The elimination half-life ranges from 20 to 40 minutes after intravenous administration .

Efficacy Against Bacterial Strains

This compound has shown significant effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/ml) | Comments |

|---|---|---|

| Staphylococcus aureus | ≤0.5 | Effective against methicillin-resistant strains |

| Streptococcus pyogenes | ≤0.5 | High susceptibility observed |

| Haemophilus influenzae | ≤1.0 | Moderate activity noted |

| Neisseria gonorrhoeae | ≤1.0 | Effective but less active against gram-negative bacilli |

Clinical Applications

This compound's primary clinical applications include:

- Topical Treatment of Skin Infections : Effective in treating impetigo and secondary skin infections caused by susceptible bacteria .

- Decolonization of MRSA : Utilized in nursing homes to prevent the spread of MRSA; studies show a decolonization rate of 93% among persistent carriers after treatment .

Case Studies

- Efficacy in Impetigo :

- Decolonization in Long-term Care Facilities :

- Wound Healing Promotion :

Resistance Patterns

Resistance to mupirocin can occur, particularly among methicillin-resistant strains of Staphylococcus aureus. Reports indicate resistance rates as high as 81%, often linked to mutations in the isoleucyl-tRNA synthetase gene . Continuous monitoring and judicious use are essential to mitigate resistance development.

特性

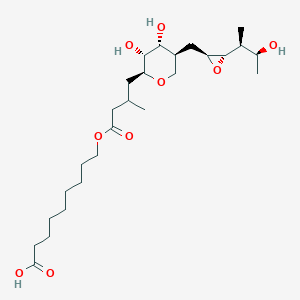

IUPAC Name |

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCNILVBRPJAH-OAOSLEDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332195 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-11-2 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。